

crystal structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B1371241

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **4-Chloro-8-methoxyquinoline-3-carbonitrile**

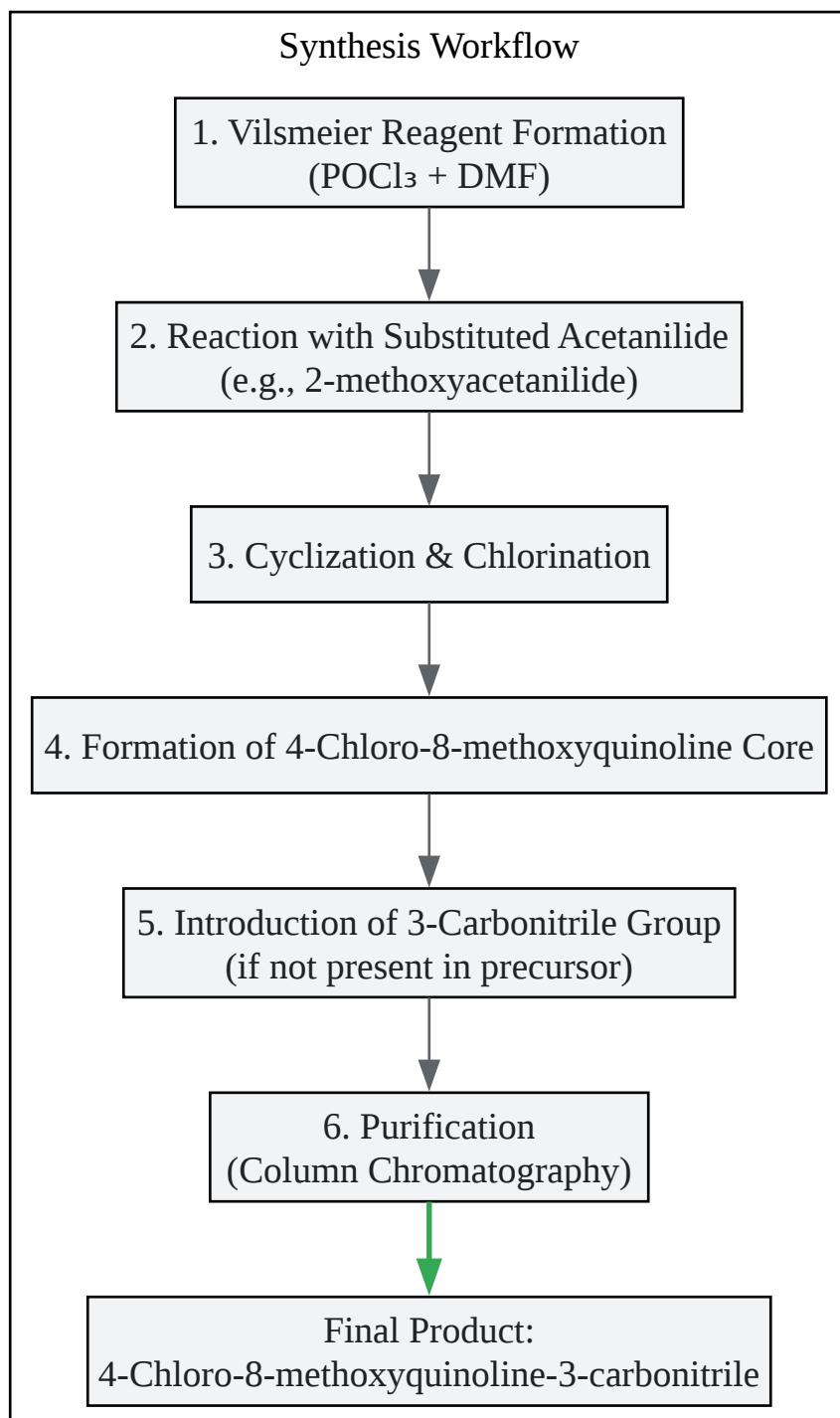
Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of **4-Chloro-8-methoxyquinoline-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule is not currently documented, this guide establishes a robust framework for its determination. By synthesizing methodologies from established literature on analogous quinoline derivatives, we present a detailed protocol for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, through a comparative analysis of closely related quinoline structures, we infer the anticipated molecular geometry, crystal packing, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and deep theoretical insights into the structural chemistry of substituted quinolines.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of pharmacological and physicochemical properties. This

bicyclic aromatic system is a prevalent motif in numerous natural products and synthetic compounds, exhibiting activities that span anticancer, antimicrobial, and antiparasitic applications.^[1] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs the molecule's physical properties, stability, and, most critically, its interaction with biological targets. The substitution pattern on the quinoline ring, featuring a chloro group at position 4, a methoxy group at position 8, and a carbonitrile group at position 3, endows **4-Chloro-8-methoxyquinoline-3-carbonitrile** with a unique electronic and steric profile, making its structural analysis a subject of considerable scientific importance.


Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies for synthesizing substituted quinolines are well-established.

Synthetic Pathway

A common and effective route for the synthesis of 4-chloroquinoline derivatives involves a multi-step process starting from a suitably substituted aniline. The Vilsmeier-Haack reaction is a frequently employed method for constructing the chlorinated quinoline core.^[2] The methoxy group at the 8-position is typically incorporated early in the synthesis by selecting the appropriate aniline precursor.^[1]

The general workflow is as follows:

[Click to download full resolution via product page](#)

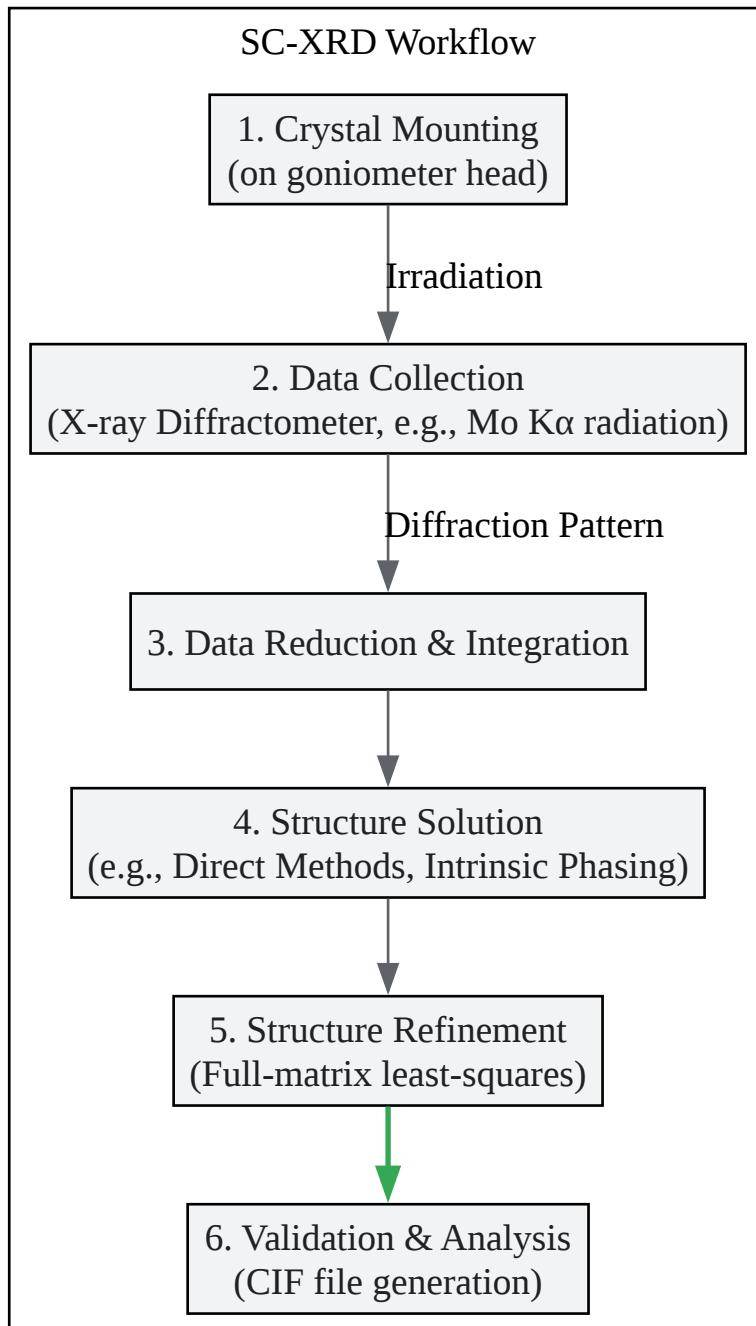
Caption: Generalized synthetic workflow for **4-Chloro-8-methoxyquinoline-3-carbonitrile**.

Expert Insight: The choice of phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent is critical; this combination serves as both a formylating agent and a chlorinating agent, facilitating the one-pot cyclization and chlorination of the acetanilide precursor to form the 4-chloroquinoline ring system efficiently.^{[1][2]} Purification via column chromatography is essential to remove residual reagents and byproducts that could impede the crystallization process.

Protocol for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic experimentation with various solvents and conditions.

Step-by-Step Protocol:


- Solubility Screening: Test the solubility of the purified compound (1-2 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
- Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gentle heating and stirring.
- Filtration: Filter the hot solution through a syringe filter (0.22 μm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
- Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Crystal Structure Determination via SC-XRD

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

The process involves mounting a single crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and collecting the resulting diffraction pattern.

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Trustworthiness of the Protocol: This workflow is a self-validating system. During refinement (Step 5), the crystallographic R-factor (R1) and weighted R-factor (wR2) are minimized. Low R-factor values (typically < 0.05) indicate a good agreement between the calculated structural model and the experimental diffraction data, thereby validating the solved structure.

Structural Analysis and Comparative Insights

As of the latest literature survey, a deposited crystal structure for **4-Chloro-8-methoxyquinoline-3-carbonitrile** (CAS 214476-78-5) is not available in open-access databases like the Cambridge Structural Database (CSD).^[3] However, we can predict its key structural features by analyzing published crystal structures of closely related quinoline derivatives.^{[4][5]}

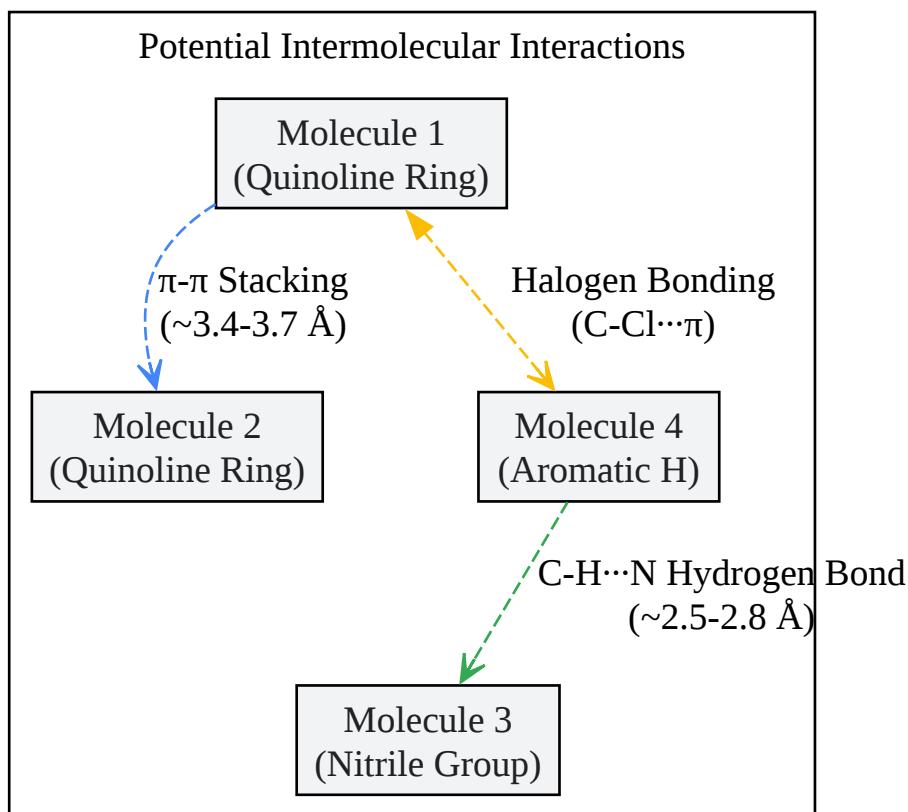
Anticipated Crystallographic Parameters

Based on similar substituted quinolines, the compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or Pbca (orthorhombic).^[5]

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

Feature	Compound A (Related 2-Chloroquinoline) ^[2]	Compound B (Related Hexahydroquinoline) ^[5]	4-Chloro-8-methoxyquinoline-3-carbonitrile (Predicted)
Crystal System	Monoclinic	Orthorhombic	Monoclinic or Orthorhombic
Space Group	P2 ₁ /n	Pbca	P2 ₁ /c or Pbca
a (Å)	~8-12	~15-20	~8-20
b (Å)	~5-10	~10-15	~5-15
c (Å)	~15-20	~25-30	~15-30
β (°)	~90-105	90	~90-105 or 90
Z (molecules/cell)	4	16	4 or 8

Note: Data for compounds A and B are generalized from literature examples to provide a predictive baseline.


Molecular Geometry

The quinoline ring system itself is expected to be nearly planar due to its aromaticity. The substituents will lie close to this plane, although minor deviations are possible. Key geometric features to analyze would include:

- C-Cl Bond Length: Expected to be in the range of 1.73-1.75 Å.
- C-CN Bond Length: The triple bond of the nitrile group will be approximately 1.14 Å.
- C-O(Me) Bond Length: The ether linkage should be around 1.36 Å.
- Planarity: The dihedral angle between the two fused rings of the quinoline core will be close to 0°.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture in the solid state will be dictated by non-covalent interactions. The functional groups present in **4-Chloro-8-methoxyquinoline-3-carbonitrile** suggest several possibilities.

[Click to download full resolution via product page](#)

Caption: Potential non-covalent interactions governing crystal packing.

- $\pi\text{-}\pi$ Stacking: The planar aromatic quinoline rings are likely to engage in offset $\pi\text{-}\pi$ stacking interactions, which are a dominant force in the packing of many aromatic heterocyclic compounds.[6]
- C-H \cdots N Hydrogen Bonds: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. Weak C-H \cdots N hydrogen bonds involving aromatic C-H donors are highly probable, linking molecules into chains or sheets.
- Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the nitrile nitrogen or the aromatic π -system.

Physicochemical and Spectroscopic Properties

While the crystal structure provides the ultimate structural detail, other analytical data are necessary for full characterization.

Table 2: Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ ClN ₂ O	PubChem
Molecular Weight	218.64 g/mol	PubChem
CAS Number	214476-78-5	[7][8][9]
Appearance	Predicted: White to pale yellow solid	-

Spectroscopic analysis would be used to confirm the identity and purity of the synthesized material prior to crystallization attempts.

- ¹H NMR: Would confirm the number and connectivity of protons on the aromatic ring and the methoxy group.
- ¹³C NMR: Would show distinct signals for each of the 11 carbon atoms, including the characteristic signal for the nitrile carbon.
- Mass Spectrometry: Would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the synthesis, crystallization, and structural determination of **4-Chloro-8-methoxyquinoline-3-carbonitrile**. While the definitive crystal structure remains to be experimentally determined and published, a detailed analysis of related compounds allows for robust predictions of its molecular geometry and supramolecular assembly. The protocols and insights provided herein serve as a valuable resource for researchers aiming to elucidate the structure of this and other novel quinoline derivatives. The experimental determination of this crystal structure would be a valuable addition to crystallographic databases, providing a crucial benchmark for computational

modeling and aiding in the rational design of new therapeutic agents based on the quinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndmate.com [rndmate.com]
- 8. 214476-78-5|4-Chloro-8-methoxyquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 9. hurawalhi.com [hurawalhi.com]
- To cite this document: BenchChem. [crystal structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371241#crystal-structure-of-4-chloro-8-methoxyquinoline-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com